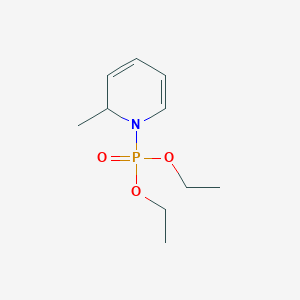
CID 78070537
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,2-TRIBUTOXYBUTYL)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and three butoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2-TRIBUTOXYBUTYL)SILANE typically involves the reaction of butyl lithium with silicon tetrachloride, followed by the addition of butanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Butyl Lithium with Silicon Tetrachloride:
SiCl4+BuLi→BuSiCl3+LiCl
- Addition of Butanol:
BuSiCl3+3BuOH→(1,1,2-TRIBUTOXYBUTYL)SILANE+3HCl
Industrial Production Methods: Industrial production of (1,1,2-TRIBUTOXYBUTYL)SILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: (1,1,2-TRIBUTOXYBUTYL)SILANE undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form silanols or siloxanes.
- Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
- Substitution: The butoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
- Oxidation: Silanols and siloxanes.
- Reduction: Simpler silanes and silanols.
- Substitution: Halogenated silanes or alkoxysilanes.
科学的研究の応用
(1,1,2-TRIBUTOXYBUTYL)SILANE has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
- Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
作用機序
The mechanism of action of (1,1,2-TRIBUTOXYBUTYL)SILANE involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
類似化合物との比較
- Trimethoxysilane: Similar in structure but with methoxy groups instead of butoxy groups.
- Triethoxysilane: Contains ethoxy groups instead of butoxy groups.
- Triphenylsilane: Features phenyl groups instead of butoxy groups.
Uniqueness: (1,1,2-TRIBUTOXYBUTYL)SILANE is unique due to its specific combination of butyl and butoxy groups, which impart distinct chemical properties. This compound offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require both stability and functionality.
特性
分子式 |
C16H33O3Si |
|---|---|
分子量 |
301.52 g/mol |
InChI |
InChI=1S/C16H33O3Si/c1-5-9-12-17-15(8-4)16(20,18-13-10-6-2)19-14-11-7-3/h15H,5-14H2,1-4H3 |
InChIキー |
ZRPNHZWYFSADMN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CC)C(OCCCC)(OCCCC)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


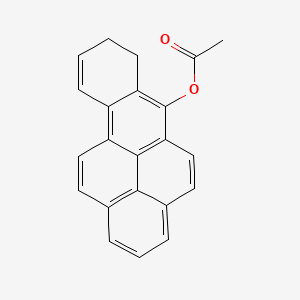
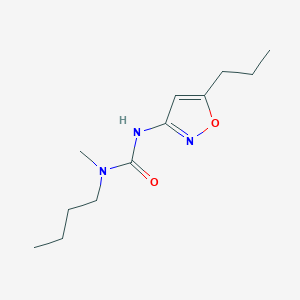
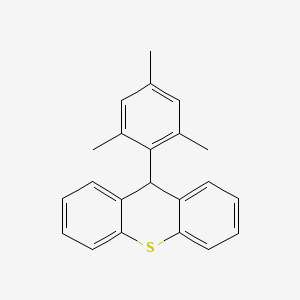
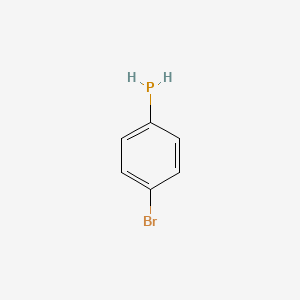

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
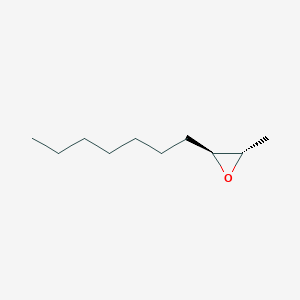
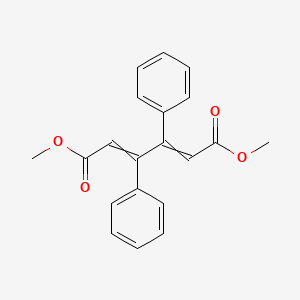
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

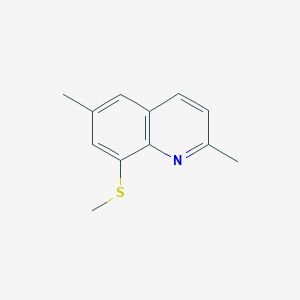
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
